molecular formula C9H13NO3 B075682 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol CAS No. 1464-33-1

5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol

Cat. No.: B075682
CAS No.: 1464-33-1
M. Wt: 183.20 g/mol
InChI Key: SVINQHQHARVZFF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ginkgotoxin is an antivitamin that interferes with the biochemical reactions involving vitamin B6 . It interacts with enzymes, proteins, and other biomolecules involved in these reactions .

Cellular Effects

Ginkgotoxin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of Ginkgotoxin are still being researched .

Molecular Mechanism

The molecular mechanism of Ginkgotoxin involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ginkgotoxin change over time. It has been observed that the toxicity of Ginkgotoxin can be reduced by storing under low temperatures and heating treatment .

Dosage Effects in Animal Models

In animal models, the effects of Ginkgotoxin vary with different dosages . High doses of Ginkgotoxin have been associated with epileptic seizures .

Metabolic Pathways

Ginkgotoxin is involved in metabolic pathways related to vitamin B6 . It interacts with enzymes or cofactors involved in these pathways . The exact effects of Ginkgotoxin on metabolic flux or metabolite levels are still being researched .

Transport and Distribution

It is believed that Ginkgotoxin may interact with certain transporters or binding proteins .

Subcellular Localization

It is possible that Ginkgotoxin may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ginkgotoxin involves a regioselective approach. One method employs a blocking-deblocking strategy, which relies on selective ketal formation and subsequent deprotection . This method allows for the precise introduction of functional groups at specific positions on the pyridoxine molecule.

Industrial Production Methods: Industrial production of ginkgotoxin is not well-documented, likely due to its limited commercial use and inherent toxicity. extraction from Ginkgo biloba seeds and leaves remains a primary source. The seeds are typically boiled or roasted to reduce toxicity before extraction .

Chemical Reactions Analysis

Types of Reactions: 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ginkgotoxin derivatives with altered functional groups .

Scientific Research Applications

5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol has been studied extensively for its effects on the nervous system. Its ability to induce seizures makes it a valuable tool in epilepsy research. Additionally, its structural similarity to vitamin B6 allows researchers to study antivitamin effects and their implications in metabolic pathways .

In biology and medicine, ginkgotoxin is used to investigate the mechanisms of neurotoxicity and to develop potential antidotes or protective agents. In industry, it serves as a reference compound for quality control in the production of Ginkgo biloba supplements .

Comparison with Similar Compounds

    Pyridoxine (Vitamin B6): Structurally similar but non-toxic and essential for normal brain function.

    Pyridoxal: Another form of vitamin B6, involved in amino acid metabolism.

    Pyridoxamine: A derivative of vitamin B6, also involved in amino acid metabolism.

Uniqueness: 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol’s uniqueness lies in its dual nature as both a structural analog of vitamin B6 and a potent neurotoxin. This duality makes it a valuable research tool for studying the effects of vitamin B6 deficiency and the mechanisms of neurotoxicity .

Properties

IUPAC Name

5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-9(12)8(5-13-2)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVINQHQHARVZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)COC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3131-27-9 (hydrochloride)
Record name 4-Methoxymethylpyridoxine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID00163366
Record name Ginkgotoxin
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginkgotoxin
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CAS No.

1464-33-1
Record name 4′-O-Methylpyridoxine
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Record name 4-Methoxymethylpyridoxine
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Record name Ginkgotoxin
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Record name 1464-33-1
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Record name Ginkgotoxin
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Record name Ginkgotoxin
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URL http://www.hmdb.ca/metabolites/HMDB0029455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Ginkgotoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol
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Reactant of Route 5
5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol
Reactant of Route 6
5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol
Customer
Q & A

Q1: How does ginkgotoxin exert its effects?

A1: Ginkgotoxin acts as an antivitamin by interfering with vitamin B6-dependent metabolic processes. It exhibits a higher affinity for human pyridoxal kinase (hPL kinase) compared to natural substrates like pyridoxal, ultimately reducing the formation of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. [, ]

Q2: What are the downstream consequences of ginkgotoxin's interaction with hPL kinase?

A2: Inhibition of hPL kinase by ginkgotoxin disrupts the production of PLP, an essential cofactor for over 160 enzymes involved in crucial metabolic pathways. This disruption can lead to various neuronal symptoms, including epileptic convulsions, headaches, and other neurological disorders. [, , ]

Q3: What is the molecular formula and weight of ginkgotoxin?

A3: Ginkgotoxin (4'-O-methylpyridoxine) has a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol. [, , , ]

Q4: Are there any spectroscopic techniques used to characterize ginkgotoxin?

A4: Yes, quantitative 1H NMR (qHNMR) is a valuable technique for characterizing and quantifying ginkgotoxin in Ginkgo biloba preparations, even in the absence of identical reference material. []

Q5: How stable is ginkgotoxin under different processing conditions?

A5: Ginkgotoxin content in Ginkgo biloba seeds decreases with increased cooking time. Pan-frying for 8-11 minutes significantly reduces ginkgotoxin levels while preserving beneficial compounds like flavonoids. [] Drying methods significantly influence the stability of ginkgotoxin. Freeze-drying shows superior preservation compared to infrared drying, hot-air drying, and pulsed-vacuum drying. []

Q6: Are there effective methods for removing ginkgotoxin from Ginkgo biloba seeds?

A6: Yes, combining endogenous enzymatic hydrolysis with resin adsorption efficiently removes ginkgotoxin while preserving nutritional components. Endogenous enzymes convert ginkgotoxin-5'-glucoside to ginkgotoxin, which is then effectively adsorbed by resin. []

Q7: What is known about the pharmacokinetics of ginkgotoxin?

A7: Studies have investigated the pharmacokinetic profiles of ginkgotoxin and ginkgolic acids in rat plasma after oral administration, providing insights into their absorption, distribution, metabolism, and excretion. []

Q8: What are the toxicological effects of ginkgotoxin?

A8: Ginkgotoxin is a known neurotoxin. Excessive consumption of Ginkgo biloba seeds, particularly those containing high levels of ginkgotoxin, can lead to symptoms like epileptic convulsions and other neurological disorders. [, , ]

Q9: What precautions should be taken regarding ginkgotoxin in Ginkgo biloba products?

A9: Due to the presence of ginkgotoxin, restricted use of Ginkgo biloba products is recommended. Proper processing methods are crucial to minimize ginkgotoxin levels and ensure consumer safety. []

Q10: What analytical methods are commonly used to detect and quantify ginkgotoxin?

A10: Several analytical methods are employed:

  • High-performance liquid chromatography (HPLC) with fluorescence detection: This method allows for the simultaneous determination of ginkgotoxin, ginkgotoxin-5'-glucoside, and vitamin B6 compounds in Ginkgo biloba seeds. []
  • Liquid chromatography (LC) with UV or fluorescence detection: This technique, coupled with a simple extraction procedure, effectively determines ginkgotoxin levels in various Ginkgo biloba products. []
  • Liquid chromatography/mass spectrometry (LC/MS) and LC/MS/MS: These methods confirm the presence and identity of ginkgotoxin and its glucoside in Ginkgo biloba extracts. []
  • Quantitative 1H NMR (qHNMR): This technique, combined with countercurrent separation (CS), enables the quantification of ginkgotoxin even without an identical reference standard. []

Q11: How is ginkgotoxin used in research?

A11: Ginkgotoxin serves as a valuable tool in studying:

  • Seizure models: Ginkgotoxin-induced seizures in zebrafish larvae provide a model for epilepsy research and anti-epileptic drug screening. []
  • Vitamin B6 metabolism: The interaction of ginkgotoxin with enzymes like pyridoxal kinase helps elucidate the mechanisms of vitamin B6 metabolism. [, , ]

Q12: Are there any potential applications of ginkgotoxin?

A12: While ginkgotoxin itself is primarily known for its toxicity, understanding its interactions with biological systems provides valuable insights into:

  • Drug development: Studying ginkgotoxin's binding to pyridoxal kinase can aid in designing novel drugs targeting this enzyme for various therapeutic purposes. [, ]
  • Food safety: Developing effective methods for removing ginkgotoxin from Ginkgo biloba seeds ensures the safety of food products derived from this plant. [, , ]

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